molecular formula C17H26ClNO5 B12411075 Epinephrine impurity 19-d3 (hydrochloride)

Epinephrine impurity 19-d3 (hydrochloride)

Cat. No.: B12411075
M. Wt: 362.9 g/mol
InChI Key: WIWBBOTXZXENJY-OWKBQAHQSA-N
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Description

Epinephrine impurity 19-d3 (hydrochloride) is a deuterium-labeled derivative of epinephrine impurity 19. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is often used as a tracer for quantitation during the drug development process. This compound is primarily used in scientific research to study the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epinephrine impurity 19-d3 (hydrochloride) involves the incorporation of deuterium into the epinephrine impurity 19 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of epinephrine impurity 19-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the purity and consistency of the final product. The compound is typically produced in facilities that adhere to strict regulatory standards to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

Epinephrine impurity 19-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated quinones, while reduction can produce deuterated alcohols .

Scientific Research Applications

Epinephrine impurity 19-d3 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of epinephrine impurity 19-d3 (hydrochloride) is similar to that of epinephrine impurity 19. It interacts with various molecular targets, including adrenergic receptors, to exert its effects. The incorporation of deuterium can influence the compound’s pharmacokinetic and metabolic profiles, potentially altering its interaction with these targets .

Comparison with Similar Compounds

Epinephrine impurity 19-d3 (hydrochloride) is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of epinephrine impurity 19-d3 (hydrochloride) lies in its use as a tracer for studying the pharmacokinetics and metabolism of drugs, providing valuable insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C17H26ClNO5

Molecular Weight

362.9 g/mol

IUPAC Name

[4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride

InChI

InChI=1S/C17H25NO5.ClH/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4;/h6-8,10-11,13,18-19H,9H2,1-5H3;1H/i5D3;

InChI Key

WIWBBOTXZXENJY-OWKBQAHQSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OC(=O)C(C)C)OC(=O)C(C)C)O.Cl

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C.Cl

Origin of Product

United States

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